molecular formula C9H7NO2 B590357 2-Aminobenzofuran-3-carbaldehyde CAS No. 126177-51-3

2-Aminobenzofuran-3-carbaldehyde

Cat. No.: B590357
CAS No.: 126177-51-3
M. Wt: 161.16
InChI Key: DLDGNSJPAIGFNP-UHFFFAOYSA-N
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Description

2-Aminobenzofuran-3-carbaldehyde is a heterocyclic compound that features a benzofuran ring with an amino group at the second position and an aldehyde group at the third position. Benzofuran derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Aminobenzofuran-3-carbaldehyde typically involves the cyclization of appropriate precursors. One common method is the cyclization of o-hydroxyacetophenone derivatives with suitable reagents. For instance, the acylation of o-hydroxyacetophenone with aliphatic or aromatic acid chlorides followed by intramolecular cyclization in the presence of low-valent titanium can yield benzofuran derivatives .

Industrial Production Methods

Industrial production methods for benzofuran derivatives often involve similar cyclization reactions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the desired product. Additionally, the use of catalysts and solvents that are environmentally friendly is a key consideration in industrial processes .

Chemical Reactions Analysis

Types of Reactions

2-Aminobenzofuran-3-carbaldehyde can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid.

    Reduction: The aldehyde group can be reduced to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used for substitution reactions involving the amino group.

Major Products Formed

Scientific Research Applications

2-Aminobenzofuran-3-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Aminobenzofuran-3-carbaldehyde largely depends on its interaction with biological targets. For instance, benzofuran derivatives have been shown to inhibit enzymes or interact with receptors involved in various biological pathways. The exact molecular targets and pathways can vary depending on the specific derivative and its application .

Comparison with Similar Compounds

Similar Compounds

  • 2-Aminobenzofuran-3-carboxylic acid
  • 2-Aminobenzofuran-3-methanol
  • Benzofuran-3-carbaldehyde

Comparison

2-Aminobenzofuran-3-carbaldehyde is unique due to the presence of both an amino group and an aldehyde group on the benzofuran ring. This dual functionality allows it to participate in a wider range of chemical reactions compared to similar compounds that may only have one functional group. Additionally, the presence of the amino group can enhance its biological activity and potential as a drug lead compound .

Properties

IUPAC Name

2-amino-1-benzofuran-3-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2/c10-9-7(5-11)6-3-1-2-4-8(6)12-9/h1-5H,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLDGNSJPAIGFNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=C(O2)N)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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